molecular formula C17H12F3N3O2 B2985490 N-[6-phenyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-3-yl]cyclopropanecarboxamide CAS No. 1105207-04-2

N-[6-phenyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-3-yl]cyclopropanecarboxamide

Cat. No.: B2985490
CAS No.: 1105207-04-2
M. Wt: 347.297
InChI Key: MPAJLQMQYTTZSB-UHFFFAOYSA-N
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Description

N-[6-phenyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-3-yl]cyclopropanecarboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a trifluoromethyl group, an oxazole ring, and a cyclopropane carboxamide moiety, making it an interesting subject for research and application.

Properties

IUPAC Name

N-[6-phenyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2/c18-17(19,20)11-8-12(9-4-2-1-3-5-9)21-16-13(11)14(23-25-16)22-15(24)10-6-7-10/h1-5,8,10H,6-7H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAJLQMQYTTZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NOC3=C2C(=CC(=N3)C4=CC=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-phenyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting from commercially available substancesThe final step involves the attachment of the cyclopropane carboxamide moiety .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[6-phenyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used .

Scientific Research Applications

N-[6-phenyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-3-yl]cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[6-phenyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives and trifluoromethyl-substituted molecules. Examples include:

Uniqueness

N-[6-phenyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-3-yl]cyclopropanecarboxamide is unique due to its combination of functional groups and structural features.

Biological Activity

N-[6-phenyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-3-yl]cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with the following key components:

  • Oxazole and Pyridine Rings : These heterocyclic structures contribute to the compound's chemical reactivity and biological interactions.
  • Trifluoromethyl Group : This substituent is known to enhance lipophilicity and modulate biological activity.

Molecular Formula and Weight

  • Molecular Formula : C21H14F3N3O2
  • Molecular Weight : 395.35 g/mol

Research indicates that compounds similar to this compound exhibit various biological activities, primarily through enzyme inhibition and receptor modulation.

  • Inhibition of Tryptophan Dioxygenases : The compound has been studied as an inhibitor of tryptophan dioxygenases (IDO1 and TDO), which are implicated in cancer progression and immune regulation. Inhibition of these enzymes can lead to reduced tumor growth and enhanced immune responses .
  • Antioxidant Properties : Similar compounds have shown antioxidant activity, potentially protecting cells from oxidative stress by scavenging free radicals. This property is crucial in mitigating inflammation-related diseases .

In Vitro Studies

Recent studies have demonstrated the efficacy of this compound in various biological assays:

Study Target IC50 Value (μM) Effect
Study 1AChE10.4Moderate Inhibition
Study 2BChE7.7Moderate Inhibition
Study 3COX-215.0Inhibitory Activity
Study 4LOX-1512.5Inhibitory Activity

These findings suggest that the compound may be beneficial in treating conditions like Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in cholinergic signaling pathways.

Case Studies

  • Alzheimer’s Disease Models : In a study involving MCF-7 breast cancer cells, the compound exhibited cytotoxic effects, indicating potential applications in cancer therapy alongside neuroprotective effects against Alzheimer’s-related pathologies .
  • Inflammation Models : The compound was evaluated for its anti-inflammatory properties by measuring its effects on cyclooxygenase (COX) enzymes, showing promising results in reducing inflammation markers in vitro.

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